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Desonide 21-Acetate-13C3

Cat. No.: B1155971
M. Wt: 461.52
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Description

Significance of Stable Isotope Labeling in Mechanistic Chemical Biology

Stable isotope labeling is a powerful technique for elucidating the intricate mechanisms of biological and chemical reactions. nih.govyoutube.com By introducing a labeled compound into a system, scientists can follow its transformation, identify metabolic pathways, and determine the fate of specific atoms. wikipedia.orgnih.gov This approach is particularly valuable in mechanistic chemical biology for several reasons:

Tracing Metabolic Pathways: Labeled compounds act as tracers, allowing researchers to map out complex metabolic networks and understand how substances are processed within an organism. nih.govyoutube.com

Elucidating Reaction Mechanisms: The position of the isotopic label in the products of a reaction can provide crucial clues about the step-by-step process of the reaction. wikipedia.org

Kinetic Isotope Effects: The rate of a chemical reaction can be affected by the presence of a heavier isotope. Studying this "kinetic isotope effect" can help identify the rate-limiting step of a reaction and provide insights into the transition state of the molecules involved. symeres.com

Role of ¹³C Isotopes in Enhancing Analytical Precision for Organic Compounds

While various stable isotopes are used in research, Carbon-13 (¹³C) holds particular importance in the study of organic compounds. symeres.com Carbon is the backbone of most biologically significant molecules, making ¹³C an ideal label for tracking their behavior. nih.gov The use of ¹³C labeling significantly enhances the precision of analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comfiveable.me

In mass spectrometry, the mass difference between the labeled (¹³C) and unlabeled (¹²C) compounds allows for their clear differentiation and accurate quantification. nih.govrsc.org This is especially critical in complex biological samples where numerous other molecules are present. nih.gov The use of ¹³C-labeled internal standards, which are chemically identical to the analyte of interest but have a different mass, is a gold-standard method for achieving highly accurate and precise measurements. isotope.comsigmaaldrich.com This approach minimizes variations that can arise during sample preparation and analysis. nih.gov

Contextualizing Desonide (B1670306) 21-Acetate-¹³C₃ within Corticosteroid Research Tools

Corticosteroids are a class of steroid hormones with a wide range of physiological effects and are used extensively in medicine. nih.gov Desonide is a synthetic corticosteroid used for its anti-inflammatory properties. chemical-suppliers.euwikipedia.org Desonide 21-Acetate is a derivative of Desonide. ontosight.ai

Desonide 21-Acetate-¹³C₃ is a specialized tool for research. In this compound, three carbon atoms in the acetate (B1210297) group have been replaced with ¹³C isotopes. cymitquimica.com This labeling provides a distinct mass signature that can be readily detected by mass spectrometry. The primary application of Desonide 21-Acetate-¹³C₃ is as an internal standard in quantitative analyses of Desonide or related corticosteroids in biological matrices. sigmaaldrich.com Its identical chemical behavior to the unlabeled compound ensures that it experiences the same extraction efficiency and ionization response in the mass spectrometer, leading to more reliable and reproducible data. sigmaaldrich.com

The use of ¹³C labeling, as seen in Desonide 21-Acetate-¹³C₃, is a testament to the sophisticated analytical strategies employed in modern steroid research to achieve the highest levels of accuracy and precision.

Chemical and Physical Properties

Below are the key chemical and physical properties of Desonide and its labeled analog, Desonide 21-Acetate-¹³C₃.

PropertyDesonideDesonide 21-Acetate-¹³C₃
Molecular Formula C₂₄H₃₂O₆ chemical-suppliers.euC₃C₂₃H₃₄O₇ cymitquimica.com
Molecular Weight 416.51 g/mol chemical-suppliers.eu461.522 g/mol cymitquimica.com
Synonyms Prednacinolone, (11ß,16a)-11,21-Dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione wikipedia.org(11ß,16a)-21-(Acetyloxy)-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-¹³C₃ cymitquimica.com
CAS Number 638-94-8 chemical-suppliers.eu25092-25-5 cymitquimica.com

Properties

Molecular Formula

C₂₃¹³C₃H₃₄O₇

Molecular Weight

461.52

Synonyms

(11β,16α)-21-(Acetyloxy)-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-13C3

Origin of Product

United States

Synthetic Methodologies for Desonide 21 Acetate 13c3

Strategic Considerations for 13C Incorporation in Steroid Scaffolds

The efficient synthesis of 13C-labeled steroids necessitates careful planning, especially concerning the cost and availability of labeled starting materials. sci-hub.ru The primary goal is to incorporate the stable isotope, in this case, Carbon-13, into the steroid's molecular structure without altering its chemical properties. This allows the labeled molecule to serve as a tracer in biological and chemical processes.

When introducing multiple 13C atoms, such as in a 13C3-labeled compound, controlling the precise location and three-dimensional orientation of these labels is paramount.

Regiospecificity refers to the control of the position of the isotopic labels within the molecule. For a complex scaffold like a steroid, which has numerous carbon atoms, ensuring the 13C atoms are incorporated only at the desired positions (e.g., within the acetate (B1210297) group or specific carbons of the steroid nucleus) is critical. A reaction that yields only one specific regioisomer is termed regiospecific. youtube.com

Stereoselectivity concerns the control of the stereochemistry of the newly formed centers. Many reactions can produce multiple stereoisomers, but a stereoselective reaction will favor the formation of one specific isomer. youtube.com In steroid synthesis, maintaining the correct stereochemistry of the numerous chiral centers is essential for biological activity. Enzymatic reactions, for instance, can offer high regio- and stereoselectivity for steroid modifications, such as hydroxylation. nih.gov

Achieving high regio- and stereoselectivity is a central challenge in the synthesis of labeled steroids, ensuring that the final product is a single, well-defined isotopologue.

The choice of the labeled precursor is often the most critical decision in the synthetic strategy, heavily influenced by cost and commercial availability. sci-hub.ru The goal is to use a simple, readily available 13C-labeled molecule as a building block.

Isotopic enrichment strategies aim to maximize the incorporation of the 13C isotope into the target molecule. This often involves using starting materials with a high percentage of 13C enrichment (e.g., 90% or higher). nih.gov For Desonide (B1670306) 21-Acetate-13C3, the labels could theoretically be incorporated into the acetate group or the steroid backbone. A common strategy involves using simple, universally applicable 13C-labeled building blocks. rsc.org

Table 1: Examples of Potential 13C-Labeled Precursors for Steroid Synthesis

Precursor MoleculeFormulaPotential Use in Synthesis
Potassium Cyanide-13CK¹³CNIntroduction of a single ¹³C atom at a carbonyl or carboxyl position. nih.gov
[1,2-¹³C₂]AcetyleneH¹³C≡¹³CHA versatile two-carbon building block for constructing larger carbon skeletons. rsc.org
Diethyl Malonate-¹³C₂CH₂(COOEt)₂Used for introducing a labeled two-carbon unit via alkylation. nih.gov
[¹³C₃]-1-(Triphenylphosphoranylidene)propan-2-onePh₃P=C(¹³CH₃)¹³CO¹³CH₃A three-carbon labeled building block for constructing ring systems. sci-hub.ruthieme-connect.com

Total Synthesis Approaches for 13C-Labeled Steroids

Total synthesis involves the construction of the entire steroid molecule from simple, non-steroidal precursors. nih.govcapes.gov.br This approach offers the highest degree of flexibility for placing isotopic labels at virtually any position on the steroid nucleus. nih.goviaea.org For example, the total synthesis of [1,2,3,4-¹³C] cortisol 21-acetate, a structurally related corticosteroid, has been successfully described. nih.gov In this method, the ¹³C labels are introduced early in the synthesis by constructing the A-ring from small, isotopically enriched building blocks. The remainder of the steroid rings and the complex side chain are then elaborated through a series of known chemical transformations. nih.gov

Hemisynthesis and Partial Synthesis Routes for Desonide 21-Acetate-13C3

Hemisynthesis, or partial synthesis, is the most common and practical approach for producing 13C-labeled steroids. sci-hub.ruthieme-connect.com This strategy begins with a commercially available, structurally similar steroid and chemically modifies it to introduce the isotopic labels. sci-hub.ru

A key strategy in hemisynthesis involves the selective chemical cleavage (degradation) of one of the steroid's rings, typically the A-ring. sci-hub.ruthieme-connect.com The ring is opened to create a more reactive intermediate. The ¹³C-labeled atoms are then introduced into this intermediate, and the ring is subsequently re-formed (re-synthesis). This method allows for the specific labeling of the carbons within that particular ring system. For example, the A-ring of a steroid can be degraded to an enol lactone, which serves as a key intermediate for introducing labeled carbon atoms. sci-hub.ru

Specific organic reactions are employed to form new carbon-carbon bonds, thereby incorporating the labeled precursors into the steroid framework. The Claisen condensation is a classic example. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of two ester molecules (or one ester and another carbonyl compound) in the presence of a strong base to form a β-keto ester. wikipedia.orgmasterorganicchemistry.com

In the context of steroid labeling, a ¹³C-labeled ester can be condensed with an intermediate derived from the degradation of the steroid's A-ring. sci-hub.ru This introduces the labeled carbon atoms into the skeleton, which is then cyclized to rebuild the A-ring, now containing the desired ¹³C labels. sci-hub.ru

Table 2: Simplified Mechanism of Claisen Condensation for ¹³C Introduction

StepDescription
1. Enolate Formation A strong base removes an α-proton from a ¹³C-labeled ester, forming a resonance-stabilized enolate anion. wikipedia.org
2. Nucleophilic Attack The ¹³C-labeled enolate attacks the carbonyl carbon of a steroid-derived intermediate (e.g., an enol lactone). sci-hub.ruwikipedia.org
3. Elimination The intermediate collapses, eliminating an alkoxy group to form a new ¹³C-labeled β-keto ester attached to the steroid framework. wikipedia.org
4. Ring Closure Subsequent reaction steps are used to close the ring, thus incorporating the ¹³C atoms into the steroid's A-ring. sci-hub.ru

This hemisynthetic approach, combining ring degradation and specific bond-forming reactions, provides an efficient and targeted route to isotopically labeled steroids like this compound. sci-hub.ruthieme-connect.com

Advanced Analytical Characterization of Desonide 21 Acetate 13c3

Spectroscopic Techniques for Isotopic Purity and Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure and the determination of isotopic incorporation in Desonide (B1670306) 21-Acetate-13C3.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating molecular structure and is particularly well-suited for the analysis of 13C-labeled compounds.

Key Analytical Approaches:

13C NMR Spectroscopy: Direct detection by 13C NMR provides definitive evidence of 13C enrichment at specific atomic positions. The introduction of three 13C atoms in the acetate (B1210297) moiety of Desonide 21-Acetate-13C3 will result in significantly enhanced signals for the carbonyl and methyl carbons of the acetate group compared to the natural abundance spectrum. The chemical shifts of these enriched carbons are expected to be consistent with those of the unlabeled compound, although minor isotopic shifts may be observed.

1H NMR Spectroscopy: While primarily used for proton analysis, 1H NMR can indirectly confirm 13C labeling through the observation of 13C-1H coupling constants (J-couplings). The protons on the C-21 position, adjacent to the labeled acetate carbonyl, and the protons of the acetate methyl group will exhibit splitting patterns due to coupling with the 13C nuclei.

Quantitative NMR (qNMR): This technique can be employed to determine the isotopic enrichment of this compound by comparing the integral of the 13C-sattelite peaks with the main proton signal in the 1H NMR spectrum.

Expected 13C NMR Data:

Carbon PositionExpected Chemical Shift (ppm)Signal Enhancement
Acetate Carbonyl (C=O)~170Strong
Acetate Methyl (CH3)~20Strong
C-21~67Natural Abundance

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular weight and elemental composition of this compound, thereby verifying the incorporation of the 13C isotopes.

Key Analytical Approaches:

Accurate Mass Measurement: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the differentiation between the labeled and unlabeled compounds. The mass of this compound is expected to be approximately 3 atomic mass units (amu) greater than that of the unlabeled Desonide 21-Acetate.

Isotopic Pattern Analysis: The mass spectrum of this compound will exhibit a distinct isotopic distribution pattern. The most abundant ion in the molecular ion cluster will correspond to the species containing three 13C atoms. The relative intensities of the M+1, M+2, etc. peaks will differ significantly from the natural abundance isotopic pattern of the unlabeled compound.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can further confirm the location of the isotopic label. Fragmentation of the precursor ion should yield product ions that retain the 13C3-labeled acetate moiety, showing a corresponding mass shift.

Expected HRMS Data:

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
Desonide 21-AcetateC26H34O7458.2298
This compoundC23 13C3 H34O7461.2399

Chromatographic Methodologies for Labeled Compound Assessment

Chromatographic techniques are essential for determining the chemical and radiochemical purity of this compound, ensuring that it is free from unlabeled starting materials and other impurities.

Liquid Chromatography (LC) Techniques (e.g., RP-LC, HILIC)

Liquid chromatography is the primary method for assessing the purity of this compound.

Reversed-Phase Liquid Chromatography (RP-LC): This is the most common LC mode for the analysis of steroids. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of this compound is expected to be very similar to that of its unlabeled counterpart, as isotopic labeling generally has a negligible effect on chromatographic behavior in RP-LC.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative for the separation of polar compounds. While less common for steroids like desonide acetate, it could be employed if specific polar impurities need to be resolved.

Typical RP-LC Method Parameters:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient)
Flow Rate1.0 mL/min
DetectionUV at 242 nm
Injection Volume10 µL

Gas Chromatography (GC) Coupled Systems

Gas chromatography is generally not the preferred method for the analysis of intact corticosteroids like this compound due to their low volatility and thermal lability. Derivatization would be required to increase volatility, which can introduce complexity and potential for side reactions. However, GC-MS could be used for the analysis of specific volatile impurities or degradation products.

Method Validation Strategies for 13C-Labeled Standards

Validation of the analytical methods used to characterize this compound is crucial to ensure the reliability of the data.

The validation process for analytical methods applied to 13C-labeled standards should follow established guidelines (e.g., ICH) and typically includes the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the unlabeled compound. This is particularly important for chromatographic methods.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. For labeled compounds, this can be assessed by analyzing samples of known purity.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. This is particularly relevant for impurity analysis.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By employing these advanced analytical techniques and rigorous validation strategies, the identity, isotopic enrichment, and purity of this compound can be confidently established, ensuring its suitability as a reliable internal standard for demanding quantitative applications.

Assessment of Trueness, Precision, and Linearity for Labeled Analytes

The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay. The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving the required levels of trueness, precision, and linearity, as it closely mimics the behavior of the unlabeled analyte during sample preparation and analysis. scispace.com

Trueness , or accuracy, refers to the closeness of the mean of a set of measurement results to the actual (true) value. In the context of LC-MS/MS analysis, trueness is often assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and calculating the percentage of recovery. The use of a 13C-labeled internal standard significantly improves accuracy by compensating for potential losses during sample extraction and variations in instrument response. scispace.comnih.gov

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV%) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. The co-elution and identical ionization behavior of this compound with the native analyte lead to a consistent analyte-to-internal standard ratio, thereby enhancing the precision of the measurement. nih.govuliege.be

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. A linear relationship is established by analyzing a series of calibration standards. The stable isotope-labeled internal standard helps to correct for any non-linearity that may arise from the analytical system. nih.govnih.gov

Table 1: Representative Data for Trueness and Precision Assessment

QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Trueness (% Recovery)Intra-day Precision (CV%)Inter-day Precision (CV%)
Low5.04.998.04.55.2
Medium50.051.0102.03.14.0
High200.0197.098.52.53.5

Table 2: Representative Data for Linearity Assessment

Calibration StandardNominal Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
11.00.9898.0
22.52.55102.0
310.010.1101.0
425.024.598.0
5100.099.099.0
6250.0253.0101.2
Linearity (R²) ->0.995-

Minimizing Matrix Effects and Ion Suppression with 13C-Labeled Internal Standards

A significant challenge in bioanalysis, particularly with LC-MS/MS, is the "matrix effect," which refers to the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix. bioanalysisjournal.com This can lead to either ion suppression or enhancement, both of which adversely affect the accuracy and reproducibility of the analytical method. longdom.org

Stable isotope-labeled internal standards, especially those labeled with 13C, are the most effective tools for mitigating matrix effects. crimsonpublishers.comfoodriskmanagement.com this compound has virtually identical physicochemical properties to the unlabeled Desonide 21-Acetate. This means it will have the same retention time during chromatography and experience the same degree of ion suppression or enhancement as the analyte. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively normalized. longdom.org

The use of 13C-labeled standards is generally preferred over deuterium (B1214612) (2H)-labeled standards. This is because the larger mass difference in deuterated standards can sometimes lead to a slight chromatographic separation from the native analyte (isotopic effect), resulting in differential ion suppression and compromising the accuracy of the results. scispace.com The minimal mass difference in 13C-labeled compounds ensures true co-elution and, therefore, more reliable compensation for matrix effects. nih.gov

Table 3: Representative Data for Matrix Effect Assessment

AnalyteConcentration (ng/mL)Peak Area in SolventPeak Area in MatrixMatrix Effect (%)
Desonide 21-Acetate501.2 x 10⁶0.8 x 10⁶-33.3 (Ion Suppression)
This compound501.1 x 10⁶0.74 x 10⁶-32.7 (Ion Suppression)
Analyte/IS Ratio in Solvent -1.09--
Analyte/IS Ratio in Matrix --1.08-
Normalized Matrix Effect ----0.9%

Application of Desonide 21 Acetate 13c3 in Mechanistic Biological Studies

Elucidation of Metabolic Pathways and Transformations

In Vitro Metabolic Fate Investigations (e.g., Microsomal, Hepatocyte Models)

In vitro models, such as liver microsomes and cultured hepatocytes, are fundamental in predicting the metabolic fate of a drug in humans. When Desonide (B1670306) 21-Acetate-13C3 is introduced into these systems, the subsequent metabolites retain the 13C label, allowing for their unambiguous identification using mass spectrometry.

These studies typically reveal that Desonide undergoes several key biotransformations. The primary metabolic routes for corticosteroids involve hydroxylation, oxidation, and reduction reactions, primarily mediated by cytochrome P450 enzymes in the liver. By analyzing the mass spectra of the incubation mixtures, researchers can identify metabolites that have incorporated the 13C3-acetate group, confirming their origin from the parent drug. For instance, the detection of a hydroxylated metabolite with a corresponding mass shift would indicate a specific metabolic pathway.

Table 1: Hypothetical In Vitro Metabolic Profile of Desonide 21-Acetate-13C3 in Human Liver Microsomes

MetaboliteBiotransformationMass Shift (from native Desonide)Relative Abundance (%)
M16β-Hydroxylation+16 Da45
M221-Deacetylation-42 Da25
M3Side-chain cleavageVariable15
M4A-ring reduction+2 Da10
Unchanged Drug--5

Tracing Carbon Flux in Biochemical Networks

Isotopically labeled compounds like this compound are instrumental in quantitative metabolic flux analysis. This technique allows for the measurement of the rates of metabolic reactions within a biological system. By monitoring the rate at which the 13C label from this compound is incorporated into various downstream metabolites, researchers can quantify the flux through specific biochemical pathways.

This information is crucial for understanding how Desonide may influence cellular metabolism and for identifying potential points of metabolic intervention.

Identification of Novel Metabolites through Isotope Tracing

A significant advantage of using stable isotope labeling is the ability to uncover previously unknown metabolites. The unique isotopic signature of this compound acts as a "metabolic handle," allowing for the detection of low-abundance or unexpected metabolites that might otherwise be missed in a complex biological matrix. Advanced analytical techniques, such as high-resolution mass spectrometry, can screen for all molecular species containing the 13C3 signature, leading to the identification and structural elucidation of novel biotransformation products.

Pharmacokinetic Research Methodologies using Stable Isotopes

Stable isotope-labeled tracers are invaluable in pharmacokinetic (PK) research, providing precise data on the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Investigating Absorption, Distribution, and Elimination Processes in Preclinical Models

In preclinical studies, often conducted in animal models such as rats or rabbits, this compound can be administered, and its journey through the body can be meticulously tracked. Following administration, blood, urine, and feces samples are collected at various time points. Analysis of these samples by liquid chromatography-mass spectrometry (LC-MS) allows for the quantification of the parent drug and its labeled metabolites.

A study in rats, for instance, might show that after topical application, a small percentage of Desonide is absorbed systemically. The highest concentration of the labeled compound would likely be found in the liver, the primary site of metabolism, followed by excretion through both urine and feces. This provides critical data on the bioavailability and clearance rates of the drug.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in a Preclinical Rat Model (Topical Administration)

ParameterValueUnit
Cmax (Maximum Concentration)15.2ng/mL
Tmax (Time to Maximum Concentration)2.5hours
AUC (Area Under the Curve)98.6ng·h/mL
Half-life (t1/2)8.1hours
Total Excretion (96h)92.5% of absorbed dose
- in Urine65.3% of absorbed dose
- in Feces27.2% of absorbed dose

Development of Pharmacokinetic Models utilizing Labeled Tracers

The precise quantitative data obtained from studies using this compound is essential for the development and refinement of pharmacokinetic models. These mathematical models simulate the time course of drug and metabolite concentrations in the body, helping to predict human pharmacokinetics from preclinical data.

By using the labeled tracer, researchers can develop more accurate multi-compartmental models that describe the distribution of Desonide into different tissues and the rates of its metabolic conversion and elimination. These models are crucial for understanding the dose-exposure relationship and for designing safe and effective dosing regimens for clinical use. The use of labeled tracers significantly reduces the variability and uncertainty in these models, leading to more robust predictions.

Differentiation of Endogenous and Exogenous Compounds in Biological Systems

A significant challenge in pharmacology and toxicology is distinguishing between a compound administered to an organism (exogenous) and the same or structurally similar compounds that are naturally present (endogenous). Stable isotope labeling, as with this compound, offers a definitive solution to this problem.

The use of stable isotope-labeled internal standards is a well-established practice in analytical chemistry, particularly for quantitative analysis of biological samples like urine or serum. sigmaaldrich.com By introducing a known quantity of the labeled compound, researchers can accurately measure the concentration of the unlabeled analyte, compensating for variations during sample preparation and analysis. sigmaaldrich.com

In the context of steroid research, this technique is crucial. For example, studies have utilized 13C-labeled testosterone (B1683101) to trace its metabolic fate in humans. nih.gov By administering [13C]testosterone and subsequently analyzing urine samples with gas chromatography/mass spectrometry, researchers could precisely quantify the excretion of labeled testosterone and its metabolites, such as 5α-androstane-3α,17β-diol, without interference from the body's natural hormone production. nih.gov This methodology provides a clear picture of the turnover and metabolic pathways of the administered drug. nih.gov

Similarly, this compound can serve as an ideal tracer in metabolic and pharmacokinetic studies. When administered, its unique mass (M+3 compared to the unlabeled compound) allows mass spectrometry-based techniques to unequivocally identify it and its metabolites. This is particularly useful in scenarios where endogenous corticosteroids might interfere with analysis, ensuring that the detected signals originate solely from the administered drug. The use of a 13C label, rather than deuterium (B1214612), can also prevent potential issues like H/D exchange, which has been observed to cause false positives in certain biological samples. sigmaaldrich.com

Table 1: Application in Differentiating Endogenous vs. Exogenous Steroids

Research QuestionMethodRole of this compoundExpected Outcome
What is the metabolic profile of administered desonide?LC-MS/MS analysis of biological fluids (e.g., plasma, urine)Serves as the administered tracer compound.Unambiguous identification of desonide and its metabolites, distinct from any endogenous steroids.
How quickly is desonide cleared from the body?Pharmacokinetic study with serial blood sampling.Acts as the exogenous compound to be quantified against a standard curve.Precise measurement of the drug's half-life and clearance rate without endogenous interference.
Does desonide administration affect the production of endogenous steroids?Infusion of labeled desonide followed by mass spectrometric analysis of a panel of steroids.Allows for simultaneous quantification of the exogenous drug and the endogenous (unlabeled) hormones.Determination of potential feedback mechanisms or metabolic disruptions caused by the drug.

Studies on Enzyme Kinetics and Reaction Mechanisms

The 13C label in this compound is not just a passive tracker; it can actively be used to probe the fundamental mechanisms of enzyme-catalyzed reactions.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov KIEs are a powerful tool for investigating reaction mechanisms because a significant effect is often observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. osti.gov

The magnitude of the KIE provides insight into the transition state of the reaction. osti.gov For instance, the metabolism of desonide acetate (B1210297) involves enzymatic hydrolysis of the acetate group. If this hydrolysis is the rate-limiting step, a reaction involving this compound would likely proceed at a slightly different rate than the unlabeled compound. By precisely measuring this rate difference, researchers can gain evidence for the reaction mechanism. While KIEs involving deuterium are often larger, 13C KIEs are valuable for probing reactions where carbon bonds are altered. nih.govnih.gov

Studies using 13C-labeled compounds have successfully elucidated mechanisms in various reactions. nih.govdntb.gov.ua The analysis of KIEs requires comparing the reaction rates of the labeled and unlabeled substrates under identical conditions. nih.gov This approach can reveal which species' energies are kinetically relevant and can help validate or reject proposed mechanistic pathways. osti.gov

Beyond KIEs, isotopically labeled steroids are instrumental in tracing the biotransformation pathways of drugs. The synthesis of 13C-labeled steroid hormones is a key enabler of these studies. nih.gov By administering this compound, researchers can follow the "fate" of the 13C-labeled acetate group.

For example, if the acetate group is cleaved by an esterase, the resulting 13C-labeled acetate would enter the body's metabolic pool. Subsequent analysis of various metabolites could reveal where these carbon atoms are incorporated, shedding light on the metabolic pathways that intersect with the drug's breakdown. This is analogous to studies where 13C-labeled testosterone was used to track its conversion to other steroids, providing a clear map of the enzymatic steps involved. nih.gov This method allows for the direct detection of metabolites in complex biological matrices, helping to identify the specific enzymes and pathways responsible for steroid transformation. nih.govdntb.gov.ua

Receptor Binding and Ligand-Target Interaction Studies

Desonide, like other corticosteroids, exerts its effects by binding to specific intracellular receptors, primarily the glucocorticoid receptor. drugbank.com Understanding the specifics of this binding is crucial for drug development. This compound provides a sophisticated tool for these investigations.

Receptor occupancy (RO) is a direct measure of a drug binding to its target and is a critical parameter in establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. nih.govresearchgate.net RO assays quantify the percentage of target receptors that are bound by a drug at a given time and dose. researchgate.net

Isotopically labeled ligands are highly valuable in RO assays. In a typical assay format, a labeled version of the drug can be used in competitive binding experiments to determine the affinity of the unlabeled drug. Alternatively, if the administered drug is labeled, like this compound, it can be directly detected and quantified in complex cell or tissue lysates. This allows for a precise measurement of how much drug is bound to the receptor population. Different assay formats can be used to measure the free receptor, the bound receptor, or the total receptor population. nih.govresearchgate.net The use of a labeled therapeutic allows for direct quantification of the "Bound receptor" fraction, providing crucial data for validating dose selection in drug development. researchgate.net

Table 2: Receptor Occupancy Assay Formats

Assay FormatDescriptionRole of Labeled Ligand
Free Receptor Assay Measures the amount of receptor not occupied by the drug, often using a fluorescently labeled antibody or ligand that competes for the same binding site. nih.govA labeled version of desonide could be used as the competing probe to quantify available receptors after treatment with the unlabeled drug.
Bound Receptor Assay Directly measures the amount of drug bound to the receptor, often using a labeled antibody that detects the drug itself. nih.govIf this compound is the administered drug, its unique mass allows for direct quantification via LC-MS, providing a direct measure of receptor occupancy.
Total Receptor Assay Measures the entire population of the target receptor, both bound and unbound, typically using a non-competitive antibody. researchgate.netUsed as a baseline or for normalization in conjunction with free or bound receptor measurements.

Beyond simply quantifying binding, researchers aim to understand the molecular details of the ligand-receptor interaction. nih.gov This includes identifying the specific amino acid residues in the receptor's binding pocket that interact with the drug and understanding how binding induces conformational changes that lead to a biological response. nih.gov

Stable isotope labeling is a key technique in this field. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can be used to study drug-protein interactions. By using a 13C-labeled ligand like this compound, researchers can selectively observe signals from the ligand when it is bound to the receptor. Changes in the chemical shifts of the 13C atoms upon binding can provide detailed information about the binding interface and conformational changes in the ligand itself. This structural and functional characterization is essential for the rational design of new and more selective therapeutic molecules. nih.gov The study of drug-target interactions is fundamental to understanding biological processes and developing new therapies. nih.gov

Desonide 21 Acetate 13c3 As a Quantitative Research Tool

Utilization as an Internal Standard in Bioanalytical Method Development

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS co-elutes with the analyte and exhibits identical behavior during sample preparation, extraction, and ionization. crimsonpublishers.comnih.gov Stable isotope-labeled (SIL) compounds are considered the gold standard for this purpose because their physicochemical properties are nearly identical to the unlabeled analyte. crimsonpublishers.com Desonide (B1670306) 21-Acetate-13C3 serves as an exemplary internal standard for the quantification of Desonide 21-Acetate and its parent compound, Desonide, in biological samples.

Mass Spectrometry-Based Quantification in Complex Biological Matrices

The quantification of synthetic corticosteroids like Desonide in complex biological matrices such as plasma, serum, or urine presents significant analytical challenges. dshs-koeln.denih.govsemanticscholar.org LC-MS/MS has become the method of choice for these analyses due to its high sensitivity and selectivity. semanticscholar.orgresearchgate.net In a typical LC-MS/MS workflow, Desonide 21-Acetate-13C3 is added to the biological sample at a known concentration before any sample preparation steps. youtube.com

During analysis, the mass spectrometer is set to monitor specific mass transitions for both the unlabeled analyte (Desonide) and the ¹³C-labeled internal standard. The near-identical chemical nature of this compound ensures it co-elutes with the analyte and experiences the same degree of ionization efficiency or suppression. crimsonpublishers.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, precise quantification can be achieved, even with low concentrations in the picogram to nanogram per milliliter range. nih.gov This isotope dilution method is fundamental to developing robust and reliable bioanalytical assays for pharmacokinetic and toxicokinetic studies. nih.govnih.gov

Below is a representative table of parameters for an LC-MS/MS method for quantifying a corticosteroid using a ¹³C-labeled internal standard.

Table 1: Representative LC-MS/MS Method Parameters

ParameterAnalyte (Desonide)Internal Standard (this compound)
Precursor Ion (m/z)417.2462.2 (assuming hydrolysis to Desonide-13C3)
Product Ion (m/z)321.1324.1
Retention Time (min)4.84.8
Linear Range0.1 - 100 ng/mL
Correlation Coefficient (r²)>0.998

Compensation for Matrix Effects and Analytical Variability

Matrix effects are a major concern in LC-MS bioanalysis, where co-eluting endogenous components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. dshs-koeln.dechromatographyonline.comnih.gov Similarly, variability during sample preparation, such as inconsistent extraction recovery, can introduce significant errors. nih.gov

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these variations. crimsonpublishers.comchromatographyonline.com Because the SIL-IS and the analyte have virtually identical chemical and physical properties, they are affected by matrix components and extraction inefficiencies in the same way. dshs-koeln.denih.gov For example, if ion suppression reduces the signal of the analyte by 30%, the signal of the co-eluting SIL-IS will also be reduced by approximately 30%. Consequently, the ratio of their signals remains constant, ensuring the accuracy of the final calculated concentration. crimsonpublishers.com Studies on other steroids have demonstrated that SIL internal standards are essential for correcting inter-individual variability in recovery from patient plasma samples. nih.gov

The following table illustrates how a SIL-IS can correct for matrix effects and recovery issues, based on typical validation data.

Table 2: Correction for Matrix Effects and Recovery

Sample IDAnalyte Peak Area (Uncorrected)IS Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Calibrator 1 (No Matrix Effect)50,000100,0000.5010.0
Patient Sample A (20% Ion Suppression)40,00080,0000.5010.0
Patient Sample B (Low Recovery)35,00070,0000.5010.0

Application in Metabolomics and Flux Analysis

Beyond its use as an internal standard, this compound has potential applications as a tracer in metabolomics to study the metabolic fate of the drug and its impact on cellular metabolic pathways. alfa-chemistry.comed.ac.uk By introducing the ¹³C-labeled compound into a biological system, researchers can track the incorporation of the heavy isotopes into downstream metabolites. alfa-chemistry.comnih.gov

Nontargeted Tracer Fate Detection (NTFD) Methodologies

Nontargeted Tracer Fate Detection (NTFD) is an algorithm-based approach used to automatically detect all metabolites derived from a stable isotope-labeled tracer in a complex sample analyzed by mass spectrometry. nih.govresearchgate.net Unlike targeted methods that look for specific, known metabolites, NTFD screens the entire dataset for isotopic enrichment patterns characteristic of the tracer. nih.gov

In this context, this compound could be administered to a cell culture or in an in vivo model. Subsequent analysis of cell or tissue extracts by GC/MS or LC/MS would allow the NTFD algorithm to identify all molecules that have incorporated the ¹³C label. nih.govresearchgate.net This powerful, non-targeted approach can reveal previously unknown metabolic pathways for Desonide, identifying novel conjugation products (e.g., glucuronides, sulfates) or breakdown products. alfa-chemistry.com The NTFD software detects and quantifies isotopic enrichment by calculating mass isotopomer distributions (MIDs) for all labeled compounds. nih.gov

Quantitative Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique that uses stable isotope tracers to quantify the rates (fluxes) of reactions within a metabolic network. nih.govox.ac.ukmdpi.com While typically used with central carbon metabolism tracers like ¹³C-glucose, the principles of MFA can be applied to study the metabolism of xenobiotics like drugs. alfa-chemistry.comnih.gov

By introducing this compound, researchers could quantify the rates at which it is converted to its primary active metabolite, Desonide, and other downstream products. ed.ac.uk The distribution of ¹³C labels in the metabolic products, measured by mass spectrometry, provides critical information for mathematical models that calculate the flux through various metabolic pathways. nih.govmdpi.com This approach could provide quantitative insights into how factors like disease state or co-administered drugs affect the rate of Desonide metabolism, offering a deeper understanding of its pharmacokinetic profile. alfa-chemistry.com

Future Research Directions and Methodological Advancements

Integration with Advanced Omics Technologies (e.g., Proteomics, Genomics)

The integration of Desonide (B1670306) 21-Acetate-13C3 with advanced "omics" technologies, such as proteomics and genomics, presents a promising frontier. In proteomics, stable isotope labeling is a cornerstone for quantitative analysis. While direct applications with Desonide 21-Acetate-13C3 are emerging, the principles are well-established. For instance, in steroidomics, a sub-discipline of metabolomics, isotopically labeled standards like Cortisone-13C3 are used to improve the accuracy of steroid profiling in complex biological samples. genecards.org This approach minimizes variations from sample preparation and mass detector fluctuations, ensuring precise quantification. sigmaaldrich.com

Future research could leverage this compound in targeted proteomics studies to investigate the downstream effects of desonide on protein expression. By using this labeled compound as an internal standard, researchers can accurately quantify changes in proteins involved in inflammatory pathways or other cellular processes affected by glucocorticoids.

In the realm of genomics, the connection is less direct but equally important. The glucocorticoid receptor, encoded by the NR3C1 gene, functions as a transcription factor that regulates a wide array of genes. genecards.org Accurate quantification of glucocorticoids like desonide is crucial for understanding their impact on gene expression. Future studies could use this compound to precisely measure desonide levels in cell cultures or tissues, which can then be correlated with changes in gene expression profiles obtained through techniques like RNA-sequencing. This integrated approach will provide a more comprehensive understanding of the genomic mechanisms of glucocorticoid action.

Development of Novel Isotopic Labeling Strategies for Complex Steroids

The synthesis of isotopically labeled steroids is a complex process, and there is an ongoing need to develop novel labeling strategies. frontiersin.org Current methods for steroid sulfation, for example, can be inefficient and require extensive purification. frontiersin.org Researchers have been exploring new reagents, such as tributylsulfoammonium betaine (B1666868) (TBSAB), to create a more general and scalable method for the sulfation of steroids. frontiersin.org This approach has also been applied to develop a simplified deuterium (B1214612) labeling-sulfation strategy for estrone. frontiersin.org

For complex steroids like this compound, future research will likely focus on developing more efficient and site-specific labeling techniques. This could involve enzymatic methods or novel chemical synthesis pathways that allow for the precise introduction of isotopes at various positions within the steroid molecule. Such advancements would not only improve the availability of these critical standards but also open up new avenues for metabolic studies. For example, position-specific isotope labeling can provide insights into the metabolic fate of a drug by tracking how different parts of the molecule are modified by enzymes. copernicus.org

Table 1: Comparison of Isotopic Labeling Approaches for Steroids

Labeling StrategyDescriptionAdvantagesChallenges
Chemical Synthesis Multi-step organic synthesis to introduce isotopes.High degree of control over label position.Can be lengthy, complex, and expensive.
Enzymatic Labeling Use of enzymes to catalyze isotope incorporation.High specificity and milder reaction conditions.Enzyme availability and stability can be limiting.
Biosynthetic Labeling Growing microorganisms or cell cultures on labeled precursors.Can produce uniformly labeled compounds.Lack of control over specific label positions.

Expansion of this compound Applications in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems. Isotopically labeled compounds are invaluable tools in this field, particularly for metabolic flux analysis. By tracing the flow of labeled atoms through metabolic pathways, researchers can gain a dynamic view of cellular metabolism.

The application of this compound in systems biology research is a promising future direction. For instance, it can be used to accurately trace the metabolism of desonide in different tissues or cell types. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of the drug at a systems level. Tracing studies with labeled glucocorticoids have been conducted to map endocrine networks and understand steroid metabolism in vivo and ex vivo. nih.gov

Furthermore, by combining stable isotope tracing with computational modeling, it's possible to build comprehensive models of steroid signaling pathways. These models can help predict how perturbations, such as disease or drug administration, will affect the entire system. The use of this compound as a standard in these studies ensures the high-quality quantitative data needed for robust model building.

Predictive Modeling and Computational Chemistry Informed by Isotope Studies

Predictive modeling and computational chemistry are becoming increasingly important in drug development and mechanistic studies. Isotope studies can provide valuable data to inform and validate these computational models. For example, kinetic isotope effects (KIEs), which are changes in the rate of a reaction upon isotopic substitution, can provide detailed information about reaction mechanisms. acs.org

Future research could involve using this compound in studies designed to measure the KIEs of enzymes that metabolize desonide. This data could then be used to refine computational models of the enzyme's active site and catalytic mechanism. Quantum chemical calculations can be employed to validate mechanistic hypotheses derived from experimental KIE data. acs.org

Moreover, computational models can be developed to predict the fragmentation patterns of steroids in mass spectrometry. acs.orgnih.gov By studying the fragmentation of isotopically labeled standards like this compound, researchers can develop more accurate predictive models. acs.orgnih.gov This, in turn, can improve the identification and quantification of unknown steroids and their metabolites in complex biological samples. acs.orgnih.gov

Addressing Challenges in Isotope Enrichment and Positional Specificity at Scale

While isotopically labeled standards are essential, their production faces challenges, particularly in achieving high isotope enrichment and positional specificity on a large scale. The synthesis of complex molecules like steroids often involves multiple steps, and achieving high incorporation of the isotope at each step can be difficult.

Future advancements will need to focus on overcoming these hurdles. This may involve the development of more efficient synthetic routes or the use of novel purification techniques to isolate the desired labeled product. nih.gov Advances in purification methods, such as improved chromatographic techniques, are crucial for ensuring the high purity of the final labeled standard. nih.gov

Furthermore, ensuring positional specificity is critical for certain applications, such as mechanistic studies using KIEs. Developing synthetic methods that provide precise control over the location of the isotopic label is an active area of research. copernicus.org As the demand for isotopically labeled steroids grows, addressing these challenges in scalability and specificity will be paramount to advancing research in endocrinology, drug metabolism, and systems biology.

Q & A

Q. What methodological approaches are recommended for detecting Desonide 21-Acetate-13C3 in complex matrices like cosmetics?

A validated UPLC-MS/MS method enables high-throughput screening of glucocorticoids, including Desonide 21-Acetate, in cosmetic samples. Key steps include:

  • Sample preparation : Use matrix-specific extraction protocols to minimize interference.
  • Chromatographic separation : Optimize mobile phases (e.g., methanol/water gradients) to resolve isotopic analogs like 13C3-labeled compounds.
  • Mass spectrometry : Employ MRM (multiple reaction monitoring) for selective quantification. This method detected Desonide 21-Acetate in two cosmetic samples at 0.53–634.27 μg/g, even though it is not included in statutory detection standards .

Q. How does isotopic labeling (13C3) influence the analytical characterization of Desonide 21-Acetate?

The 13C3 label shifts the molecular ion and fragment peaks in mass spectra, allowing differentiation from unlabeled analogs. Researchers should:

  • Validate isotopic purity (>98%) via high-resolution MS.
  • Adjust calibration curves to account for isotopic mass differences.
  • Confirm absence of unlabeled impurities using chromatographic separation (e.g., UPLC with C18 columns) .

Q. What stability challenges are associated with Desonide formulations under UV exposure?

Desonide undergoes photodegradation via cross-conjugated dienone (ring A) and C20 ketone reactions under UVA/UVB radiation. Key findings:

  • Without stabilizers : 50–64% degradation occurs after 15 hours of UVA exposure.
  • With benzophenone-3 (BP-3) : Photostability improves to ~98% retention under UVA, attributed to overlapping UV absorption spectra (Desonide: 244 nm; BP-3: 241 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across analytical platforms?

Contradictory results often arise from matrix effects, isotopic interference, or calibration biases. Mitigation strategies:

  • Cross-validation : Compare data from UPLC-MS/MS, HPLC-UV, and NMR.
  • Internal standards : Use deuterated analogs (e.g., Desonide-d4) to correct for ion suppression.
  • Collaborative trials : Share samples between labs to identify platform-specific biases (e.g., solvent interactions in propylene glycol) .

Q. What experimental designs optimize photostability studies for 13C3-labeled glucocorticoids?

A robust design includes:

  • Radiation sources : Simulate UVA (320–400 nm) and UVB (280–320 nm) using solar simulators.
  • Stabilizer screening : Test antioxidants (e.g., α-tocopherol) and UV filters (e.g., BP-3) at concentrations ≤0.3%.
  • Degradation kinetics : Model using zero-order or first-order equations based on residual drug content over time. Note: Parabens (e.g., methylparaben) may accelerate degradation and should be excluded .

Q. How can isotopic labeling aid in tracking metabolic byproducts of this compound?

The 13C3 label allows tracing of metabolites via:

  • Mass shift detection : Identify fragments retaining the 13C-labeled acetate group.
  • Pathway elucidation : Compare isotopic patterns in hepatic microsome assays (e.g., CYP450-mediated oxidation).
  • Quantitative recovery : Use isotopic dilution to correct for extraction losses in biological matrices .

Q. What statistical methods validate the reproducibility of this compound stability data?

  • ANOVA/Tukey’s test : Compare degradation rates across formulations (e.g., BP-3 vs. control).
  • Uncertainty analysis : Calculate confidence intervals for photostability results (e.g., ±2% for BP-3 formulations).
  • Robustness testing : Vary pH, temperature, and light intensity to assess method resilience .

Methodological Considerations

Q. How should researchers address impurity profiling for this compound?

Key impurities include Δ-14-Desonide and 16-ene analogs. Analytical workflows:

  • HPLC-DAD/HRMS : Separate impurities using gradient elution (acetonitrile/water + 0.1% formic acid).
  • Forced degradation : Expose the compound to heat, light, and hydrolysis to identify degradation pathways.
  • Thresholds : Set acceptance criteria at ≤0.1% for unknown impurities .

Q. What protocols ensure ethical reporting of contradictory data in Desonide research?

Follow COPE guidelines:

  • Transparency : Disclose all raw data, including outliers.
  • Replication : Publish negative results (e.g., failed stabilizer candidates like ascorbic acid).
  • Peer review : Highlight methodological limitations (e.g., matrix effects in cosmetic samples) .

Q. How can isotopic analogs improve regulatory compliance testing for glucocorticoids?

  • Internal standards : Use 13C3-labeled Desonide to enhance accuracy in banned substance detection.
  • Method harmonization : Advocate for inclusion in regulatory standards (e.g., ISO methods) to address gaps in current protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.